molecular formula C57H92N6O36 B12094134 GN2M3GN2-2AB

GN2M3GN2-2AB

Cat. No.: B12094134
M. Wt: 1437.4 g/mol
InChI Key: YGGMISLMPMVBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GN2M3GN2-2AB typically involves the enzymatic release of N-glycans from glycoproteins, followed by labeling with 2-aminobenzamide. The process begins with the denaturation of the target protein, which is then subjected to enzymatic cleavage using PNGase F to release the N-glycans. The released glycans are subsequently labeled with 2-aminobenzamide through reductive amination .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The use of high-performance N-glycan sample preparation platforms, such as the Agilent AdvanceBio Gly-X 2-AB Express, allows for efficient and rapid production. This method involves a five-minute in-solution deglycosylation step followed by 2-aminobenzamide labeling on a solid-state matrix .

Chemical Reactions Analysis

Types of Reactions

GN2M3GN2-2AB undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the glycosidic linkages or the 2-aminobenzamide label.

    Substitution: Substitution reactions can occur at the glycosidic linkages, leading to the formation of different glycan structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products

Scientific Research Applications

GN2M3GN2-2AB has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of GN2M3GN2-2AB involves its interaction with specific molecular targets, such as glycan-binding proteins and receptors. These interactions can modulate various cellular pathways, including signal transduction and immune responses. The compound’s effects are mediated through its glycosidic linkages and the 2-aminobenzamide label, which facilitate binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to GN2M3GN2-2AB include other labeled N-glycans, such as:

Uniqueness

This compound is unique due to its specific glycosidic linkages and the presence of the 2-aminobenzamide label, which enhances its fluorescence properties and makes it highly suitable for analytical applications. Its structure allows for precise interactions with glycan-binding proteins, making it a valuable tool in glycomics research .

Properties

IUPAC Name

2-[[2-acetamido-4-[3-acetamido-5-[4-[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92N6O36/c1-17(70)60-23(9-59-22-8-6-5-7-21(22)51(58)87)34(75)46(24(74)10-64)95-54-33(63-20(4)73)42(83)47(29(15-69)93-54)96-55-45(86)48(97-57-50(44(85)38(79)28(14-68)92-57)99-53-32(62-19(3)72)41(82)36(77)26(12-66)90-53)39(80)30(94-55)16-88-56-49(43(84)37(78)27(13-67)91-56)98-52-31(61-18(2)71)40(81)35(76)25(11-65)89-52/h5-8,23-50,52-57,59,64-69,74-86H,9-16H2,1-4H3,(H2,58,87)(H,60,70)(H,61,71)(H,62,72)(H,63,73)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGMISLMPMVBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92N6O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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